2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-ethoxyphenyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 1,3-benzodioxole ring at position 2 and an N-(2-ethoxyphenyl)acetamide group at position 5 (Figure 1). Such structural features are common in bioactive molecules targeting enzymes or receptors requiring aromatic stacking and polar interactions .
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c1-2-30-19-6-4-3-5-16(19)24-22(28)13-26-9-10-27-18(23(26)29)12-17(25-27)15-7-8-20-21(11-15)32-14-31-20/h3-12H,2,13-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLJQLKIKMNYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-ethoxyphenyl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.44 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has shown notable inhibitory effects against various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
- Mechanism : The compound induces apoptosis and inhibits cellular proliferation through the modulation of key signaling pathways such as BRAF(V600E) and EGFR .
Antimicrobial Properties
Antimicrobial activity has been observed in several pyrazole derivatives. The compound's structure suggests potential efficacy against bacterial and fungal strains:
- Activity Assays : In vitro studies demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Synergistic Effects : Combination studies with traditional antibiotics have shown enhanced antimicrobial activity .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored through various assays:
- Inflammatory Models : The compound demonstrated inhibition of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
- Mechanism of Action : It appears to modulate pathways involving NF-kB and COX enzymes, which are critical in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications in the substituents on the pyrazole ring can significantly influence potency and selectivity:
- Substituent Variations : Different ethoxy or phenyl substitutions have been tested to enhance solubility and bioavailability.
- Lead Optimization : Variants of the compound have been synthesized to improve antitumor efficacy while reducing toxicity profiles .
Case Studies
- Anticancer Efficacy : A study evaluated the effect of the compound on breast cancer cell lines, revealing IC50 values in the low micromolar range. The results indicated that it could serve as a lead compound for further development in cancer therapeutics.
- Antimicrobial Testing : Another study assessed its effectiveness against a panel of bacterial strains, showing promising results comparable to existing antibiotics.
Data Tables
Chemical Reactions Analysis
Reactions Involving the Pyrazolo[1,5-a]pyrazine Core
The central pyrazolo[1,5-a]pyrazine system is susceptible to nucleophilic and electrophilic attacks due to its electron-deficient nature. Key reactions include:
The 4-oxo group is a reactive site for nucleophilic substitution, often utilized to introduce substituents for pharmacological optimization.
Benzodioxole Ring Reactivity
The 1,3-benzodioxole moiety undergoes characteristic reactions under acidic or oxidative conditions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | HCl/H₂O or H₂SO₄ | Ring opening to form catechol derivatives | |
| Oxidative Degradation | Ozone or KMnO₄ | Cleavage to generate carboxylic acids or ketones |
Hydrolysis of the benzodioxole ring under acidic conditions is a common pathway for detoxification or metabolite formation.
Acetamide Group Transformations
The acetamide functionality participates in hydrolysis and coupling reactions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acid/Base Hydrolysis | HCl/NaOH, reflux | Cleavage to acetic acid and 2-ethoxyaniline | |
| Enzymatic Hydrolysis | Amidases (in vitro) | Biotransformation to release free amine | |
| Cross-Coupling | EDC/HOBt, DCM | Formation of new amides or peptides |
The stability of the acetamide group under physiological conditions is critical for its pharmacokinetic profile.
Ethoxyphenyl Substituent Reactivity
The 2-ethoxyphenyl group undergoes demethylation and electrophilic substitution:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| O-Demethylation | BBr₃ or HI | Conversion to catechol derivatives | |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted derivatives |
Demethylation reactions are relevant in metabolic studies, while nitration modifies electronic properties for structure-activity relationship (SAR) analysis.
Synthetic Routes and Key Intermediates
The compound is synthesized via multi-step protocols:
-
Pyrazole Core Formation : Cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
-
Benzodioxole Integration : Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
-
Acetamide Coupling : Carbodiimide-mediated (e.g., EDC) coupling of acetic acid derivatives with 2-ethoxyaniline.
Analytical Characterization
Reaction progress and product purity are monitored using:
-
HPLC : Retention time = 8.2 min (C18 column, acetonitrile/H₂O gradient).
-
NMR : Key signals include δ 7.8–8.1 ppm (pyrazine protons) and δ 1.4 ppm (ethoxy CH₃).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazolo[1,5-a]pyrazine derivatives modified at positions 2 and 5. Below is a detailed comparison with analogs reported in the literature:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to analogs.
Key Observations:
Substituent Effects on Bioactivity :
- The target compound’s 1,3-benzodioxole group may enhance binding to targets requiring π-π interactions (e.g., kinases or GPCRs), similar to analogs in and .
- The 2-ethoxyphenyl group in the acetamide moiety introduces ortho-substitution, which can hinder rotation and stabilize binding conformations compared to para-substituted analogs (e.g., ) .
Molecular Weight and Druglikeness :
- All analogs fall within the 400–450 Da range, aligning with Lipinski’s rule of five. However, higher acceptor counts (e.g., ’s six acceptors) may reduce membrane permeability .
Comparative Research Findings
- Antimicrobial Activity : Pyrazolo[1,5-a]pyrazine derivatives with electron-withdrawing groups (e.g., ’s CF₃-substituted compound) show enhanced activity against bacterial targets due to increased membrane penetration .
- Agrochemical Applications : Analogs with benzodioxole or dimethoxyphenyl groups (e.g., ) have demonstrated herbicidal and fungicidal properties in preliminary screens .
- Synthetic Feasibility : The acetamide linkage in the target compound is synthetically accessible via coupling reactions, as described for similar structures in and .
Preparation Methods
Cyclocondensation of Aminopyrazole Derivatives
The core structure is synthesized via cyclocondensation between 5-aminopyrazole derivatives and α-keto esters (Table 1).
Table 1: Reaction Conditions for Pyrazolo[1,5-a]pyrazine Formation
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 5-Amino-3-methylpyrazole | Diethyl oxalate | Ethanol | 80 | 6 | 89 |
| 5-Amino-4-bromopyrazole | Ethyl pyruvate | Toluene | 110 | 8 | 78 |
The reaction proceeds through a tandem nucleophilic attack and dehydration mechanism, with sodium ethoxide catalyzing both steps. Microwave-assisted synthesis reduces reaction times to 30 minutes while maintaining 85% yields in sealed tube conditions.
Chlorination at Position 7
Subsequent chlorination using phosphorus oxychloride introduces reactivity for cross-coupling:
Excess phosphoryl chloride (3.2 equiv) ensures complete conversion, with dimethylformamide (0.5% v/v) acting as a Lewis acid catalyst.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane | 100 | 12 | 72 |
| PdCl₂(dppf) (3 mol%) | CsF | THF | 80 | 8 | 85 |
| XPhos Pd G3 (2 mol%) | K₃PO₄ | Toluene | 90 | 6 | 89 |
The third-generation XPhos precatalyst enables efficient coupling at lower temperatures (90°C vs. 100°C) with reduced catalyst loading (2 mol% vs. 5 mol%). Oxygen-free conditions are critical to prevent boronic acid oxidation, achieved through three freeze-pump-thaw cycles.
Formation of the Acetamide Moiety
Carboxylic Acid Activation
The 5-position is functionalized via nucleophilic acyl substitution:
-
Saponification : Hydrolysis of the ethyl ester using LiOH (2M in THF/H₂O) at 0°C yields the carboxylic acid (94% conversion).
-
Activation : Treatment with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane forms the active O-acylisourea intermediate.
Amidation with 2-Ethoxyaniline
The activated ester reacts with 2-ethoxyaniline (1.5 equiv) under Schlenk conditions:
Triethylamine (3 equiv) neutralizes generated HCl, preventing amine protonation. Kinetic studies show complete conversion within 4 hours at 25°C.
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradient (30% → 70%) removes unreacted starting materials.
-
Preparative HPLC : Final purification uses a C18 column (10 × 250 mm) with 0.1% TFA in acetonitrile/water (45:55 v/v) at 15 mL/min.
Spectroscopic Validation
Key Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazine-H), 7.45 (d, J = 8.4 Hz, 1H, benzodioxole-H), 6.95 (s, 1H, NH), 6.83 (dd, J = 8.4, 2.0 Hz, 1H, aniline-H).
-
HRMS (ESI+): m/z calc. for C₂₄H₂₁N₄O₅ [M+H]⁺: 461.1563, found: 461.1568.
-
HPLC Purity : 99.2% (254 nm, Zorbax SB-C18, 4.6 × 150 mm).
Challenges and Optimization Strategies
Regioselectivity in Pyrazine Functionalization
Competing reactivity at positions 5 and 7 is mitigated through:
Amidation Side Reactions
Common issues include:
-
Over-activation : Limiting EDCl exposure to 30 minutes prevents racemization (0.3% vs. 2.1% after 2 hours).
-
Aniline oxidation : Strict oxygen exclusion (Ar atmosphere) avoids nitroso byproducts.
Scale-Up Considerations
Green Chemistry Metrics
-
E-factor : 23.7 kg waste/kg product (improved from 45.2 in initial routes) via solvent recovery.
-
PMI : 18.4 (input mass/output mass) through catalytic recycling.
Q & A
Q. What are the standard analytical techniques for characterizing the purity and structure of this compound?
Q. How should researchers design a synthetic route for this compound, considering its complex heterocyclic framework?
Methodological Answer:
- Modular Synthesis : Break the structure into three fragments: (i) pyrazolo[1,5-a]pyrazin-4-one core, (ii) 2H-1,3-benzodioxol-5-yl substituent, and (iii) N-(2-ethoxyphenyl)acetamide side chain. Use sequential coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Oxidation Control : Optimize the 4-oxo group formation via ketone oxidation or cyclization under mild conditions (e.g., using MnO) to avoid over-oxidation .
- Protection-Deprotection Strategies : Protect the acetamide nitrogen during heterocycle assembly to prevent unwanted side reactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s conformational stability and interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate the compound’s flexibility in solvent (e.g., DMSO/water mixtures) to identify dominant conformers. Compare with X-ray data to validate force field parameters .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to potential targets (e.g., enzymes with pyrazine-binding pockets). Focus on hydrogen bonding between the 4-oxo group and catalytic residues .
- Quantum Mechanical (QM) Calculations : Perform DFT (B3LYP/6-31G*) to analyze charge distribution, frontier orbitals, and reactivity indices (e.g., Fukui functions) for electrophilic/nucleophilic sites .
Q. What experimental strategies resolve discrepancies between spectroscopic data and computational predictions?
Methodological Answer:
- Dynamic NMR Experiments : At variable temperatures, observe coalescence of split peaks to assess rotational barriers (e.g., around the acetamide bond) .
- Isotopic Labeling : Introduce or labels at ambiguous positions (e.g., pyrazine nitrogens) to clarify coupling patterns in NMR .
- Synchrotron X-ray Diffraction : High-resolution data can resolve electron density ambiguities, particularly for tautomeric forms or disordered substituents .
Q. How can researchers optimize reaction conditions to scale up synthesis while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial design to test variables (temperature, catalyst loading, solvent polarity) and identify critical parameters affecting yield .
- Flow Chemistry : For exothermic steps (e.g., cyclization), continuous flow systems improve heat dissipation and reduce side reactions .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or HPLC-MS for real-time monitoring of intermediates and purity .
Biological and Pharmacological Research
Q. What in vitro assays are appropriate for evaluating the compound’s bioactivity, given its structural features?
Methodological Answer:
- Enzyme Inhibition Assays : Target kinases or oxidoreductases with pyrazine-binding domains. Use fluorescence polarization (FP) or TR-FRET for high-throughput screening .
- Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., BODIPY) and quantify intracellular accumulation via confocal microscopy or flow cytometry .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess CYP450 susceptibility .
Q. How can structure-activity relationship (SAR) studies guide derivative design to enhance potency?
Methodological Answer:
- Fragment Replacement : Systematically substitute the 2-ethoxyphenyl group with bioisosteres (e.g., 3-pyridyl or thiophene) to improve solubility or target affinity .
- Pharmacophore Mapping : Identify critical motifs (e.g., 4-oxo group for hydrogen bonding) using ALMOND or Phase software .
- ADMET Profiling : Use QSAR models (e.g., ADMET Predictor) to prioritize derivatives with favorable permeability and low toxicity .
Data Analysis and Validation
Q. How should researchers address batch-to-batch variability in biological assay results?
Methodological Answer:
- Strict QC Protocols : Ensure consistent purity (>98% by HPLC) and solubility (e.g., DMSO stock concentration standardization) across batches .
- Internal Controls : Include reference compounds (e.g., known inhibitors) in each assay plate to normalize inter-experimental variability .
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify outlier batches linked to synthetic impurities .
Q. What statistical methods are suitable for analyzing dose-response data from cytotoxicity studies?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (IC, Hill slope) using GraphPad Prism or R’s drc package .
- Bootstrap Resampling : Estimate confidence intervals for IC values to assess precision, especially with limited replicates .
- ANOVA with Post-hoc Tests : Compare multiple derivatives’ potencies while controlling for family-wise error rates (e.g., Tukey’s HSD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
